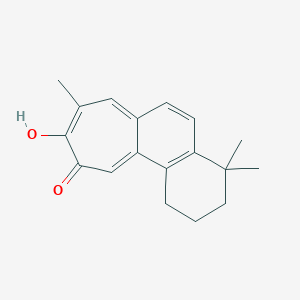
4-(2-methyl-1H-benzimidazol-1-yl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of benzimidazole derivatives involves various chemical reactions, aiming to explore the effects of substituting different groups on the benzimidazole ring. For example, Grella et al. (1987) synthesized thirty 3-(2-aryl-5R-benzimidazol-1-yl)butanoic acids to evaluate the substitution effects on choleretic activity, indicating a general method for synthesizing benzimidazole derivatives with potential bioactivity (Grella, Paglietti, Sparatore, Manca, & Satta, 1987).
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives can be elucidated through X-ray diffraction analysis, IR, and electronic absorption spectroscopy, as demonstrated by Sokol et al. (2002) for a related benzimidazole compound (Sokol, Shklyaev, Ryabov, Sergienko, Merkur’eva, Davydov, & Safronov, 2002). These techniques provide insights into the compound's electronic structure and bonding.
Chemical Reactions and Properties
Benzimidazole derivatives undergo various chemical reactions, leading to a range of biological activities. The synthesis of benzimidazole derivatives often involves condensation reactions, as seen in the production of 2-methyl-1H-benzimidazole derivatives with antioxidant and antimicrobial activities (Poddar, Saqueeb, & Rahman, 2016).
科学的研究の応用
DNA Binding Properties
- DNA Minor Groove Binder Hoechst 33258 and Analogues : Hoechst 33258, a bis-benzimidazole derivative, binds strongly to the minor groove of double-stranded B-DNA with specificity for AT-rich sequences. Its derivatives are utilized in plant cell biology for chromosome and nuclear staining and have applications as radioprotectors and topoisomerase inhibitors, showcasing a foundation for rational drug design and molecular interaction studies with DNA (Issar & Kakkar, 2013).
Medicinal Chemistry and Pharmacology
- Mannich Bases of Benzimidazole Derivatives : Benzimidazole is a significant pharmacophore in medicinal chemistry, exhibiting a wide range of pharmacological functions. Mannich base benzimidazole derivatives are significant in medicine for their antibacterial, anthelmintic, antifungal, anti-inflammatory, antiviral, analgesic, and anti-convulsant activities. This versatility provides a high degree of variety beneficial for therapeutic agents with increased efficacy and lower toxicity (Vasuki et al., 2021).
Chemical Synthesis and Properties
- Synthetic Utilities of o-Phenylenediamines : This review covers methods developed for synthesizing benzimidazoles from o-phenylenediamines and various electrophilic reagents, highlighting the synthetic flexibility and the potential for creating compounds with varied biological activities (Ibrahim, 2011).
Therapeutic Potential
- Therapeutic Potential of Benzimidazole : Benzimidazole compounds, due to their diverse pharmacological properties, are central to the design and synthesis of new therapeutic compounds. They are foundational in the treatment and management of microbial infections and other therapeutic activities, prompting the development of potent, novel, and clinically significant compounds (Babbar, Swikriti, & Arora, 2020).
Anticancer Potential
- Benzimidazole Hybrids for Anticancer Potential : Benzimidazole derivatives exhibit broad biological activities, including anticancer properties through mechanisms like intercalation, acting as alkylating agents, and inhibiting enzymes such as topoisomerases and tubulin. This review focuses on the synthesis of benzimidazole derivatives as anticancer agents, highlighting their potential through structure-activity relationships (Akhtar et al., 2019).
Environmental Impact
- Fate and Behavior of Parabens : Although not directly related to benzimidazole, this review on parabens, compounds with a similar usage spectrum in cosmetics and pharmaceuticals, discusses their environmental impact, biodegradability, and the need for further studies on their toxicity (Haman et al., 2015).
特性
IUPAC Name |
4-(2-methylbenzimidazol-1-yl)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-9-13-10-5-2-3-6-11(10)14(9)8-4-7-12(15)16/h2-3,5-6H,4,7-8H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRBRKNDBYUBKIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60402622 |
Source


|
| Record name | 4-(2-Methyl-1H-benzimidazol-1-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60402622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-methyl-1H-benzimidazol-1-yl)butanoic acid | |
CAS RN |
115444-73-0 |
Source


|
| Record name | 4-(2-Methyl-1H-benzimidazol-1-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60402622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


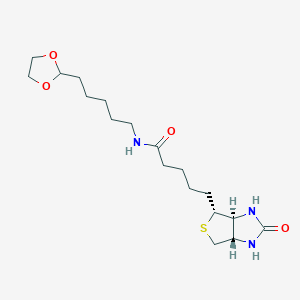
![(S)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B50762.png)

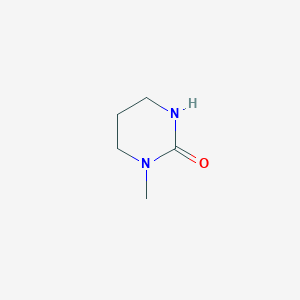


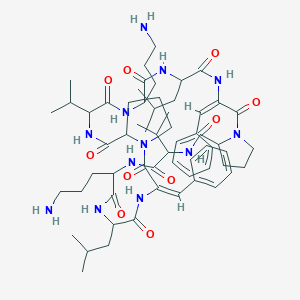
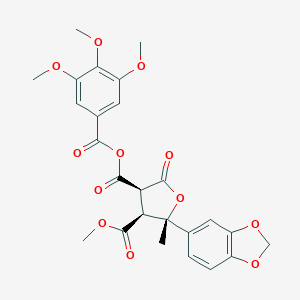
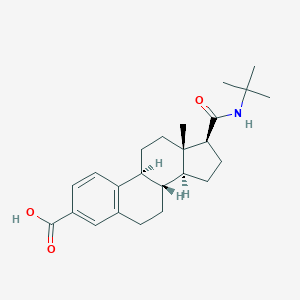
![5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride](/img/structure/B50780.png)
![(1R,4S,4aR,8aR)-1,6-dimethyl-4-[(2R)-6-methylhept-5-en-2-yl]-3,4,4a,7,8,8a-hexahydro-2H-naphthalen-1-ol](/img/structure/B50782.png)
